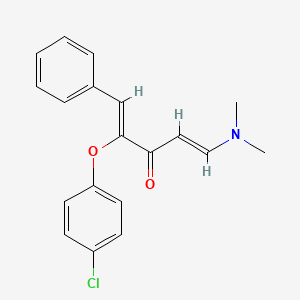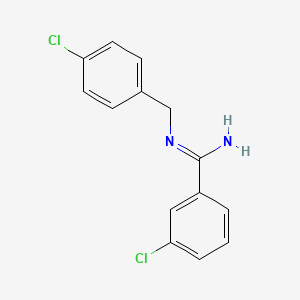
Hypecorinine
Descripción general
Descripción
Hypecorinine is an isoquinoline alkaloid isolated from plants of the genus Hypecoum, particularly Hypecoum erectum and Hypecoum lactiflorum . It belongs to a new type of spiroaminoketal alkaloids . These plants are widely distributed in temperate regions from Europe to Asia and have been used in traditional medicine for their various therapeutic properties .
Mecanismo De Acción
Target of Action
Hypecorinine is an alkaloid isolated from the plant Hypecoum erectum The specific biological targets of this compound are not well-documented in the literature as of my knowledge cutoff in 2021
Result of Action
As an alkaloid, it may have a variety of effects at the molecular and cellular level, potentially influencing cellular signaling, enzyme activity, and other physiological processes .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can potentially influence the action of alkaloids like this compound .
Análisis Bioquímico
Biochemical Properties
Hypecorinine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . Among the tetracyclic 7,8-secoberbines, this compound has been found to possess good antimicrobial and anti-inflammatory properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to possess antimicrobial and anti-inflammatory properties, indicating its potential role in modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it belongs to a new type of spiroaminoketal alkaloids . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Hypecorinine can be isolated from the aerial parts of Hypecoum erectum and Hypecoum lactiflorum through extraction with ethanol . The isolation process involves column chromatography and preparative thin-layer chromatography . The structure of this compound is elucidated using spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Análisis De Reacciones Químicas
Hypecorinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hypecorinine has been studied for its various biological activities, including analgesic, anti-inflammatory, antibacterial, hepatoprotective, and antiproliferative properties . It has shown potential in mitigating the impact of diseases such as COVID-19 . Additionally, this compound is used in traditional Chinese medicine formulations for the treatment of inflammatory and pain-related diseases .
Comparación Con Compuestos Similares
Hypecorinine is compared with other isoquinoline alkaloids such as protopine, cryptopine, allocryptopine, and N-methylcanadine . While these compounds share some structural similarities, this compound’s unique spiroaminoketal structure distinguishes it from others . This unique structure contributes to its distinct biological activities and therapeutic potential .
Propiedades
IUPAC Name |
6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-9H-[1,3]dioxolo[4,5-h]isochromene]-6'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-11-6-16-17(25-9-24-16)7-14(11)20(21)19(22)12-2-3-15-18(26-10-23-15)13(12)8-27-20/h2-3,6-7H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLMUXSZJESOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C14C(=O)C5=C(CO4)C6=C(C=C5)OCO6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Hypecorinine and where is it found?
A1: this compound is an isoquinoline alkaloid primarily isolated from the plant Hypecoum erectum L. [, ] Its structure is closely related to another alkaloid called Bicucullinine. [] Although a full spectroscopic characterization is yet to be reported in the provided literature, its molecular structure was elucidated, and its synthesis has been achieved. [, ]
Q2: Has this compound shown any promising biological activities?
A2: While this compound itself hasn't been extensively studied for biological activity in the provided literature, Hypecoum erectum L, the plant it is isolated from, has shown promising antibacterial activity. [] This activity is attributed to the presence of various alkaloids, including this compound. [] Further research is needed to isolate and evaluate the specific contribution of this compound to the observed activity.
Q3: Have there been attempts to synthesize this compound?
A3: Yes, total synthesis of this compound has been achieved. [, ] One approach utilized Dehydrobicuculline as a common intermediate for the synthesis of both this compound and Bicucullinine. [] Another method employed 3,4-Dihydropapaverine as a starting material for the creation of this compound and its analogs. [] These synthetic approaches enable further investigations into its properties and potential applications.
Q4: Are there any known structure-activity relationship (SAR) studies for this compound?
A4: While specific SAR studies focusing on this compound are not described within the provided research papers, the synthesis of Hypecorine and this compound analogs from 3,4-Dihydropapaverine suggests an interest in understanding how structural modifications impact biological activity. [] Further research is necessary to establish definitive SAR trends for this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B3036974.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)
![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)
![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)


![4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine](/img/structure/B3036983.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036984.png)
![5-chloro-N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036985.png)

![6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036990.png)
![1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B3036991.png)
![N-[(3-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036994.png)
